Gastroduodenal Erosion Reduction: Naproxcinod vs. Naproxen in Human Volunteers
In a randomized, double-blind, three-crossover proof-of-concept study in 31 healthy volunteers, naproxcinod 750 mg twice daily produced significantly fewer gastroduodenal erosions than naproxen 500 mg twice daily over a 12-day treatment period [1]. The mean total number of gastroduodenal erosions was 11.5 for naproxen versus 4.1 for naproxcinod, with more than half of naproxcinod-treated subjects displaying no erosions at all [1]. This represents a 64% reduction in erosive burden.
| Evidence Dimension | Mean total gastroduodenal erosions over 12 days |
|---|---|
| Target Compound Data | 4.1 erosions (naproxcinod 750 mg bid) |
| Comparator Or Baseline | 11.5 erosions (naproxen 500 mg bid) |
| Quantified Difference | 7.4 fewer erosions (64% reduction) |
| Conditions | Randomized, double-blind, three-crossover study; 31 healthy volunteers; 12-day oral dosing |
Why This Matters
Demonstrates that the nitrooxybutyl ester confers a measurable gastric-sparing advantage over equi-analgesic naproxen dosing, directly relevant for selecting a compound in GI safety pharmacology studies.
- [1] Hawkey CJ, et al. Gastrointestinal safety of AZD3582, a cyclooxygenase inhibiting nitric oxide donator: proof of concept study in humans. Gut. 2003;52(11):1537-1542. Data also summarized in: Wallace JL. COX-inhibiting nitric oxide donators (CINODs). In: ScienceDirect Topics: Naproxcinod. Available at: https://www.sciencedirect.com/topics/medicine-and-dentistry/naproxcinod View Source
